2-Amino-2-thiazoline

Catalog No.
S591891
CAS No.
1779-81-3
M.F
C3H6N2S
M. Wt
102.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-thiazoline

CAS Number

1779-81-3

Product Name

2-Amino-2-thiazoline

IUPAC Name

4,5-dihydro-1,3-thiazol-2-amine

Molecular Formula

C3H6N2S

Molecular Weight

102.16 g/mol

InChI

InChI=1S/C3H6N2S/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5)

InChI Key

REGFWZVTTFGQOJ-UHFFFAOYSA-N

SMILES

C1CSC(=N1)N

Synonyms

4,5-Dihydro-2-thiazolamine; 2-Imino-thiazolidine; 2-Amino-4,5-dihydro-1,3-thiazole; 2-Amino-4,5-dihydrothiazole; 4,5-Dihydrothiazol-2-amine; 2-Thiazolidinimine; 2-Thiazolin-2-amine; 2-Amino-Δ2-thiazoline; 2-Aminothiazoline; 2-Iminothiazolidine;

Canonical SMILES

C1CSC(=N1)N

Metal Complexation

Studies have investigated the metal complexing properties of 2-amino-2-thiazoline hydrochloride. The research assessed its interaction with metal ions like H+, Mg2+, Ca2+, Ni2+, Mn2+, Cu2+, and Zn2+. The findings suggest potential applications in fields like coordination chemistry and potentially in the development of metal-based catalysts or materials [].

Anti-Cancer Properties

Research has explored the potential of 2-amino-2-thiazoline hydrochloride as an anti-cancer molecule. Studies have used quantum mechanics methods to calculate its charge distribution, which is considered crucial for understanding its interactions with biomolecules in cancer cells []. However, further research is needed to determine its efficacy and safety in this context.

Other Potential Applications

Preliminary research suggests other potential applications for 2-amino-2-thiazoline, but they require further exploration and validation. These include:

  • Pharmaceutical development: Exploring its potential as a drug scaffold for designing new therapeutic agents [].
  • Material science: Investigating its use in the development of new materials with specific properties [].

2-Amino-2-thiazoline is a five-membered ring compound featuring a thiazole moiety with an amino group at the second position. Its molecular formula is C3H6N2S, and it has a molecular weight of approximately 138.62 g/mol . The compound exists as a cream-colored crystalline solid and is soluble in water, indicating its potential for various chemical interactions in aqueous environments .

  • Condensation Reactions: The compound can react with isocyanates and isothiocyanates to form derivatives that are significant in synthetic organic chemistry .
  • Formation of Thioureas: When reacted with benzoyl isothiocyanate, it yields thermally unstable thiourea products .
  • Thiazolo-s-triazine Formation: In the presence of phenylisothiocyanate, 2-amino-2-thiazoline can undergo a reaction that generates hydrogen sulfide and forms thiazolo-s-triazine derivatives .

These reactions highlight the compound's versatility as a building block in organic synthesis.

Several methods have been developed for synthesizing 2-amino-2-thiazoline:

  • Cyclization Reactions: The compound can be synthesized through cyclization of appropriate precursors containing both thioamide and amine functionalities.
  • Reactions with Isocyanates: The condensation of 2-amino-2-thiazoline with isocyanates leads to various derivatives that can be further manipulated for different applications .

These synthetic routes allow for the production of 2-amino-2-thiazoline in a laboratory setting.

The applications of 2-amino-2-thiazoline span several fields:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for their potential use in developing new materials with desirable properties.
  • Biological Research: Investigations into its biological activities may lead to the discovery of novel therapeutic agents.

Several compounds exhibit structural similarities to 2-amino-2-thiazoline. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Amino-1,3-thiazoleThiazole derivativeContains an amino group at position 2 of thiazole
ThiazolidineSaturated heterocycleLacks the amino group; used in medicinal chemistry
ThiazoleAromatic heterocycleMore stable; used as a building block in drug design

The uniqueness of 2-amino-2-thiazoline lies in its specific reactivity patterns and the presence of both amino and thiazole functionalities, making it particularly valuable for synthetic applications.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

102.02516937 g/mol

Monoisotopic Mass

102.02516937 g/mol

Heavy Atom Count

6

Melting Point

85.3 °C

UNII

5JC2YZG56Q

Related CAS

13483-03-9 (mono-hydrobromide)
65767-36-4 (sulfate)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1779-81-3

Wikipedia

2-amino-2-thiazoline

General Manufacturing Information

2-Thiazolamine, 4,5-dihydro-: ACTIVE

Dates

Modify: 2023-08-15

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